1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole
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Overview
Description
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole is an organic compound belonging to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis. The presence of both benzyl and bromoethyl groups in the triazole ring imparts unique chemical properties to this compound, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole can be synthesized through various methods. One common approach involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition or “click chemistry.” This method typically uses copper(I) catalysts to facilitate the reaction under mild conditions.
Example Synthetic Route:
Starting Materials: Benzyl azide and 1-bromo-1-propyne.
Catalyst: Copper(I) bromide (CuBr) or copper(I) iodide (CuI).
Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (25-50°C) for several hours.
The reaction proceeds as follows:
Benzyl azide+1-bromo-1-propyneCu(I) catalystthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Solvent recycling and catalyst recovery are also crucial aspects of industrial synthesis to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.
Coupling Reactions: The triazole ring can participate in coupling reactions with aryl or alkyl halides.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN₃), potassium thiolate (KSR), or sodium alkoxide (NaOR) in polar aprotic solvents like DMF or DMSO.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in ether or alcohol solvents.
Coupling Reactions: Palladium catalysts (Pd/C) in the presence of bases like triethylamine (Et₃N) or potassium carbonate (K₂CO₃).
Major Products
Nucleophilic Substitution: 1-Benzyl-4-(1-azidoethyl)-1H-1,2,3-triazole.
Oxidation: 1-Benzyl-4-(1-hydroxyethyl)-1H-1,2,3-triazole.
Reduction: 1-Benzyl-4-ethyl-1H-1,2,3-triazole.
Coupling Reactions: Various aryl or alkyl substituted triazoles.
Scientific Research Applications
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and infectious diseases.
Biological Studies: The compound is used in the development of bioactive molecules and probes for studying biological pathways and enzyme functions.
Materials Science: It is employed in the design of novel materials with specific electronic, optical, or mechanical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The bromoethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites in biological molecules. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-4-ethyl-1H-1,2,3-triazole: Lacks the bromo group, making it less reactive in nucleophilic substitution reactions.
1-Benzyl-4-(1-chloroethyl)-1H-1,2,3-triazole: Similar structure but with a chlorine atom, which is less reactive than bromine in substitution reactions.
1-Benzyl-4-(1-iodoethyl)-1H-1,2,3-triazole: Contains an iodine atom, which is more reactive than bromine but less commonly used due to higher cost and toxicity.
Uniqueness
1-Benzyl-4-(1-bromoethyl)-1H-1,2,3-triazole is unique due to the presence of the bromoethyl group, which provides a balance between reactivity and stability. This makes it a versatile intermediate for various synthetic applications, offering a good compromise between ease of handling and chemical reactivity.
Properties
CAS No. |
1508529-78-9 |
---|---|
Molecular Formula |
C11H12BrN3 |
Molecular Weight |
266.1 |
Purity |
95 |
Origin of Product |
United States |
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